molecular formula C16H15N5O4 B2374902 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034385-01-6

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2374902
CAS RN: 2034385-01-6
M. Wt: 341.327
InChI Key: YNINWUXENDEAQR-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of related compounds have also been reported .

Scientific Research Applications

Radioligand for Human A2B Adenosine Receptors

MRE 2029-F20, a compound closely related to the specified chemical, is a selective antagonist ligand of A2B adenosine receptors. It has been developed as a radioligand, [3H]-MRE 2029-F20, which binds to human A2B receptors expressed in CHO cells. This makes it a useful tool for the pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).

Synthesis of Novel Compounds

Research has focused on synthesizing new compounds with structures similar to the specified chemical. For example, Sebhaoui et al. (2020) reported the synthesis of new compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, characterized by X-ray diffraction. These compounds have been further evaluated through theoretical parameters calculated using density functional theory (Sebhaoui et al., 2020).

Coordination Complexes and Antioxidant Activity

The creation of novel coordination complexes using derivatives similar to the specified compound has been a subject of study. Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and examined their coordination complexes with Co(II) and Cu(II). The antioxidant activity of these ligands and complexes was determined, showing significant antioxidant activity (Chkirate et al., 2019).

Synthesis and Drug-likeness Prediction

Pandya et al. (2019) synthesized a library of compounds with structural elements similar to the specified chemical. They investigated the synthesized compounds for their in-silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. Some compounds showed good to moderate activity against bacterial strains, and the in-silico analysis depicted excellent drug-likeness properties (Pandya et al., 2019).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-21-8-11(6-18-21)16-19-15(25-20-16)7-17-14(22)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNINWUXENDEAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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